REACTION_CXSMILES
|
[Li+].[OH-].C([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9](=[O:19])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)C>C1COCC1.CO.O>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:10][C:9]([NH:8][CH2:7][C:6]([OH:20])=[O:5])=[O:19])=[CH:13][CH:14]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
[3-(4-hydroxy-phenyl) propionylamino]-acetic acid ethyl ester
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(CCC1=CC=C(C=C1)O)=O)=O
|
Name
|
THF MeOH H2O
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MeOH and THF were then evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (2 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 89.55% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |